molecular formula C21H28N2O3S B5866348 2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide

2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide

Cat. No.: B5866348
M. Wt: 388.5 g/mol
InChI Key: RBODFLHDDWCICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with three methyl groups and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,4,6-trimethylbenzenesulfonyl chloride with an amine derivative.

    Introduction of the morpholine moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where the morpholine reacts with a suitable electrophile, such as a benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be an amine derivative.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylbenzenesulfonamide
  • 2,4,6-trimethyl-N-(4-morpholinyl)benzenesulfonamide
  • 2,4,6-trimethyl-N-(2-morpholinyl)benzenesulfonamide

Uniqueness

2,4,6-trimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is unique due to the presence of both the morpholine moiety and the sulfonamide group, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4,6-trimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-16-12-17(2)21(18(3)13-16)27(24,25)22-14-19-6-4-5-7-20(19)15-23-8-10-26-11-9-23/h4-7,12-13,22H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBODFLHDDWCICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.